molecular formula C8H12N2O4 B13795764 Barbituric acid, 5-ethyl-5-(methoxymethyl)- CAS No. 66968-68-1

Barbituric acid, 5-ethyl-5-(methoxymethyl)-

Cat. No.: B13795764
CAS No.: 66968-68-1
M. Wt: 200.19 g/mol
InChI Key: POJHSILFNQHBRV-UHFFFAOYSA-N
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Description

Barbituric acid, 5-ethyl-5-(methoxymethyl)-, is a derivative of barbituric acid, a compound that has been extensively studied for its pharmacological properties. This particular derivative is known for its unique chemical structure, which includes an ethyl group and a methoxymethyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely used in medicine, particularly as sedatives and anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-ethyl-5-(methoxymethyl)-, typically involves the alkylation of barbituric acid. One common method includes the reaction of barbituric acid with ethyl iodide and methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-ethyl-5-(methoxymethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Barbituric acid, 5-ethyl-5-(methoxymethyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of barbituric acid, 5-ethyl-5-(methoxymethyl)-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of gamma-aminobutyric acid (GABA) to its receptors. This modulation of GABA receptors enhances chloride ion influx, leading to hyperpolarization of neurons and a decrease in neuronal excitability. Additionally, it inhibits glutamate-induced depolarizations, further contributing to its sedative and anticonvulsant effects .

Comparison with Similar Compounds

Barbituric acid, 5-ethyl-5-(methoxymethyl)-, can be compared with other barbituric acid derivatives such as:

Uniqueness

Similar Compounds

Properties

CAS No.

66968-68-1

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

5-ethyl-5-(methoxymethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H12N2O4/c1-3-8(4-14-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

POJHSILFNQHBRV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)COC

Origin of Product

United States

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